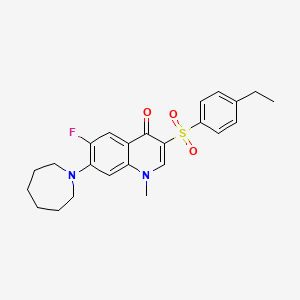
7-(Azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- The molecule 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one exhibits a complex structure and has been the subject of various synthetic and structural analyses. For instance, a study focused on the synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles with sulphonamido quinazolinyl imidazole motifs, indicating the molecule's relevance in creating biologically active compounds with potential applications in pharmacology and medicinal chemistry (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Another research isolated and identified a related compound as the N-substituted regioisomer of besifloxacin, shedding light on the molecule's structural intricacies (Xia, Chen, & Yu, 2013).
Molecular Conformation Studies
- Detailed conformational studies have been carried out on derivatives of this molecule, providing insights into the spatial arrangement and potential steric effects induced by different substituents. These studies are crucial for understanding the molecule's reactivity and interaction with biological targets (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Pharmacological Potential
- The compound and its derivatives have been explored for their potential in pharmacological applications. Research indicates their relevance in the synthesis of novel molecular frameworks, which could be pharmacologically promising, derived from privileged scaffolds. This highlights the molecule's potential as a cornerstone in developing new therapeutics (Králová & Soural, 2022). A study by Kuramoto et al. (2003) also suggested its significant role in synthesizing compounds with potent antibacterial activities against a range of bacteria, demonstrating its relevance in antibiotic development (Kuramoto et al., 2003).
Inhibitory Activity and Molecular Interactions
- Novel azepane derivatives of the compound have been synthesized and evaluated for protein kinase B inhibition, indicating its potential in therapeutic interventions targeting protein kinases. The study's findings contribute to the understanding of the molecule's interactions with biological enzymes and its potential in drug development (Breitenlechner et al., 2004).
Mecanismo De Acción
It’s worth noting that this compound is a modified derivative of the fluoroquinolone series . Fluoroquinolones are a type of antibacterial drug used in the treatment of various bacterial infections. They work by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for bacterial DNA replication, transcription, repair, and recombination.
Análisis Bioquímico
7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one is a chemical compound that has been synthesized for the first time and exhibits antibacterial activity . It is a modified derivative of the fluoroquinolone series .
Biochemical Properties
It is known to exhibit antibacterial activity , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in bacterial metabolism.
Propiedades
IUPAC Name |
7-(azepan-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-17-8-10-18(11-9-17)31(29,30)23-16-26(2)21-15-22(20(25)14-19(21)24(23)28)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRDJBPUNXJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2629657.png)
![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2629660.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)
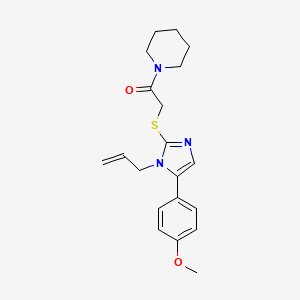
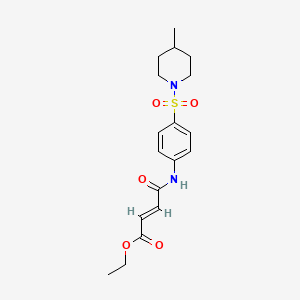
![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)
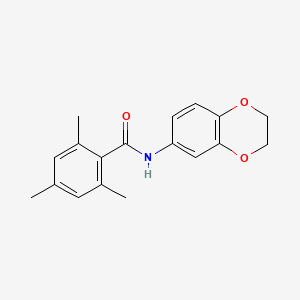
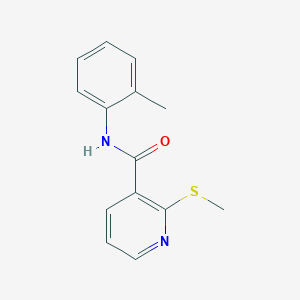
![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)
![4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole](/img/structure/B2629675.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
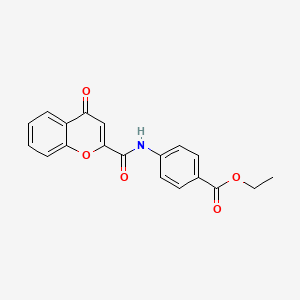
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)
